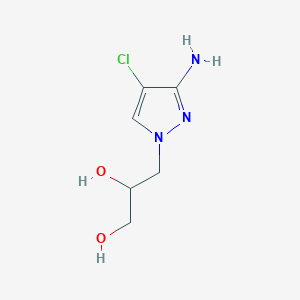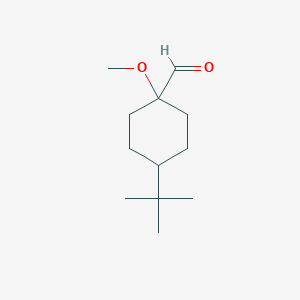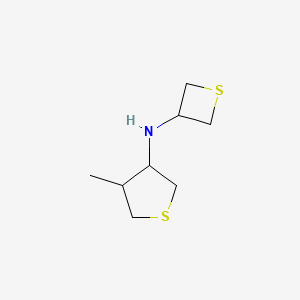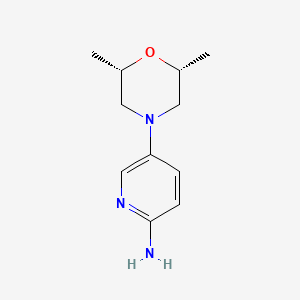
(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the imidazole ring, followed by the introduction of the boronic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These methods are designed to be more efficient and sustainable compared to traditional batch processes.
化学反応の分析
Types of Reactions
(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the boronic acid group into other functional groups.
Reduction: Reducing agents can be used to modify the imidazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters or alcohols, while substitution reactions can introduce new functional groups onto the imidazole ring.
科学的研究の応用
Chemistry
In chemistry, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme mechanisms and interactions due to its unique structure and reactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as components of drug delivery systems.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- (S)-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid
- Trimethylsilyl [2-(2-ethoxyethoxy)ethoxy]acetate
Uniqueness
Compared to similar compounds, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its boronic acid group allows for versatile chemical modifications, while the imidazole ring provides stability and specificity in biological interactions.
特性
分子式 |
C12H23BN2O5Si |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
[2-ethoxycarbonyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H23BN2O5Si/c1-5-20-12(16)11-14-10(13(17)18)8-15(11)9-19-6-7-21(2,3)4/h8,17-18H,5-7,9H2,1-4H3 |
InChIキー |
YOJXVVOUGKCVIH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C(=N1)C(=O)OCC)COCC[Si](C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)


![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)

![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)
